2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the 4-fluorophenyl and 5-phenyl-1,3,4-oxadiazol-2-yl groups in the molecule contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: The 4-fluorophenylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promising antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs.
Medicine: Its biological activities have led to investigations into its potential as an anticancer, anti-inflammatory, and antifungal agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide include other oxadiazole derivatives such as:
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)-N-(1,3-benzothiazol-2-yl)acetamide
- 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the 4-fluorophenyl group in this compound contributes to its unique properties, such as increased lipophilicity and enhanced biological activity .
Biological Activity
2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique combination of a sulfanyl group and an oxadiazole moiety suggests various pharmacological properties, particularly in anticancer and antimicrobial activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : A 1,3,4-oxadiazole ring and a sulfanyl group attached to a phenyl ring.
- Molecular Formula : C15H14FN3OS
- Molecular Weight : 299.35 g/mol
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities including:
- Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest potential effectiveness against bacterial strains.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cells.
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways has been suggested, which may contribute to its anticancer properties.
Anticancer Activity
A study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that certain derivatives exhibited IC50 values as low as 1.59 μM against A549 cells, demonstrating significant antiproliferative activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
2a | A549 | 1.59 |
2b | MCF-7 | 7.48 |
2c | C6 | 8.16 |
Antimicrobial Activity
Research on related compounds has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDNDDCNNVNIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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